4-{[(11Z)-2-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE
Overview
Description
4-{[(11Z)-2-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes an indenoquinoline core, which is known for its potential pharmacological activities.
Preparation Methods
The synthesis of 4-{[(11Z)-2-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE typically involves multi-step organic reactions. One common method is the condensation reaction, where the indenoquinoline core is formed through the reaction of appropriate starting materials under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods are designed to be scalable and efficient, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
4-{[(11Z)-2-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinoline derivatives, while reduction may yield indenoquinoline derivatives .
Scientific Research Applications
4-{[(11Z)-2-METHYL-11H-INDENO[1,2-B]QUINOLIN-11-YLIDENE]METHYL}PYRIDINE has a wide range of scientific research applications, including:
- **Chemistry
Properties
IUPAC Name |
(11Z)-2-methyl-11-(pyridin-4-ylmethylidene)indeno[1,2-b]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-15-6-7-18-19(12-15)20(13-16-8-10-24-11-9-16)21-14-17-4-2-3-5-22(17)25-23(18)21/h2-14H,1H3/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLJNVDYSGKUTI-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C2=CC5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)C3=NC4=CC=CC=C4C=C3/C2=C\C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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